molecular formula C11H16O5 B2478160 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2260931-86-8

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B2478160
CAS RN: 2260931-86-8
M. Wt: 228.244
InChI Key: TZAVJGVWOXQFBP-UHFFFAOYSA-N
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Description

The compound “1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a type of bicyclo[2.1.1]hexane . Bicyclo[2.1.1]hexanes are saturated hydrocarbon scaffolds that play an increasingly high-profile role as bioisosteres of benzenoids in medicinal chemistry and crop science .


Synthesis Analysis

The synthesis of substituted bicyclo[2.1.1]hexanes (BCHs) is achieved through a catalytic approach that involves an atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones . This process is catalyzed by SmI2 and can accommodate a wide range of electron-deficient alkenes and substituted BCB ketones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic hydrocarbon scaffold, which is rich in sp3 hybridized carbons . This structure is a bioisostere for ortho- and meta-substituted benzenes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BCHs include a highly atom-economical intermolecular coupling between olefins and BCB ketones . This process is underpinned by a radical-relay mechanism supported by DFT calculations .

Scientific Research Applications

Application in Separation Processes

Ionic liquids and their interactions with various solutes, including esters and carboxylic acids, have been a subject of detailed investigation. For instance, the study of activity coefficients at infinite dilution of organic solvents in ionic liquids highlights the utility of these media in separation processes, such as the separation of alkenes from alkanes, which is a crucial aspect in refining and chemical industries (Domańska, Wlazło, & Karpińska, 2016). This research indicates a potential application area for our compound in enhancing the efficiency or specificity of such separation processes, assuming it interacts similarly within these systems.

Biochemical and Biocatalyst Applications

The inhibition of biocatalysts by carboxylic acids is a critical area of study, given the wide application of biocatalysts in industrial biotechnology. Understanding how carboxylic acids, including potentially our compound of interest, interact with and inhibit microbial processes can inform the development of more robust microbial strains for industrial applications. Research by Jarboe, Royce, & Liu (2013) into carboxylic acid inhibition highlights the complexity of these interactions and the potential for engineering solutions (Jarboe, Royce, & Liu, 2013).

Environmental and Analytical Chemistry

The environmental persistence and analytical detection of complex organic compounds, including brominated flame retardants and other cyclic compounds, underscore the necessity for advanced analytical techniques and a deeper understanding of environmental chemistry. Covaci et al. (2006) provide a comprehensive review of hexabromocyclododecanes in the environment, detailing methods for their detection and analysis, which could be analogous to methods applicable for our compound (Covaci et al., 2006).

Mechanism of Action

The mechanism of action for the synthesis of BCHs involves a SmI2-catalyzed process that embraces a wide range of electron-deficient alkenes and substituted BCB ketones . The product BCH ketones have been shown to be versatile synthetic intermediates through selective downstream manipulation .

Future Directions

The future directions for the study and application of BCHs like “1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” involve the development of more efficient and versatile synthetic routes . These compounds have potential as bioisosteres in medicinal chemistry and crop science, and their widespread use is expected to increase as new synthetic approaches are developed .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-9(2,3)16-8(14)11-4-10(5-11,6-15-11)7(12)13/h4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAVJGVWOXQFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

CAS RN

2260931-86-8
Record name 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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